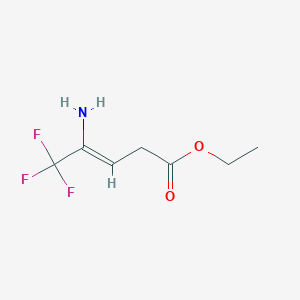
1-Bromo-3-(bromomethyl)naphthalene
Overview
Description
1-Bromo-3-(bromomethyl)naphthalene is an organic compound belonging to the class of brominated naphthalenes. It is characterized by the presence of two bromine atoms attached to the naphthalene ring system, one at the first position and another at the third position of the methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)naphthalene can be synthesized through several methods, including:
Halogenation of Naphthalene: Bromination of naphthalene using bromine in the presence of a catalyst such as iron (III) bromide can lead to the formation of this compound.
Bromomethylation of Naphthalene: Treating naphthalene with bromomethane in the presence of a strong base like sodium hydride can result in the bromomethylation at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled bromination reactions under specific conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve the desired product.
Chemical Reactions Analysis
1-Bromo-3-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dibromide using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce 1-bromo-3-(methyl)naphthalene.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as hydroxide or cyanide ions replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous solution, room temperature.
Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.
Substitution: Sodium hydroxide, aqueous solution, elevated temperature.
Major Products Formed:
Naphthalene-1,3-dibromide (from oxidation)
1-bromo-3-(methyl)naphthalene (from reduction)
Naphthalene derivatives with various nucleophiles (from substitution)
Scientific Research Applications
1-Bromo-3-(bromomethyl)naphthalene finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex naphthalene derivatives.
Biology: The compound serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-(bromomethyl)naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its bromine atoms, affecting various molecular pathways. The exact molecular targets and pathways involved would require further research and experimentation.
Comparison with Similar Compounds
1-bromo-2-methylnaphthalene
1-bromonaphthalene
1,3-dibromonaphthalene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDIPZSARBSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856073 | |
| Record name | 1-Bromo-3-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51042-37-6 | |
| Record name | 1-Bromo-3-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


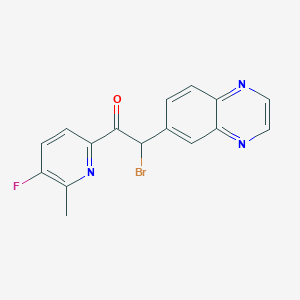
![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)
![Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1512639.png)
![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)
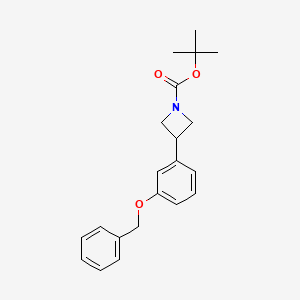
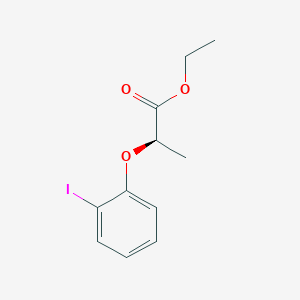
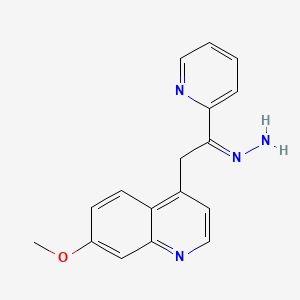
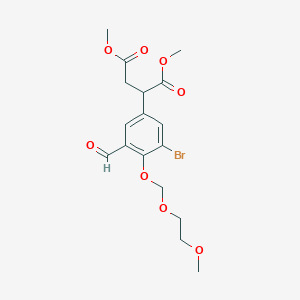
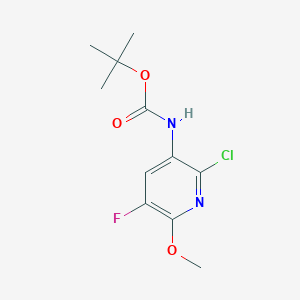
![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride](/img/structure/B1512652.png)
![2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B1512655.png)
![(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide](/img/structure/B1512657.png)
